2,2'-({4-[(E)-(2-Ethoxy-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)
Description
This compound is a diazenyl-substituted aromatic derivative featuring a central phenyl ring linked to a 2-ethoxy-4-nitrophenyl group via an azo bond (‑N=N‑). The structure also includes an azanediyl (‑NH‑) bridge connecting the diazenyl-bearing phenyl ring to two ethan-1-ol (ethylene glycol) moieties. Its synthesis involves iodination of 2,2′-(phenylazanediyl)di(ethan-1-ol) followed by coupling with ethynyl intermediates (e.g., Sonogashira reactions) and subsequent functionalization .
Properties
CAS No. |
917501-65-6 |
|---|---|
Molecular Formula |
C18H22N4O5 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-[4-[(2-ethoxy-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C18H22N4O5/c1-2-27-18-13-16(22(25)26)7-8-17(18)20-19-14-3-5-15(6-4-14)21(9-11-23)10-12-24/h3-8,13,23-24H,2,9-12H2,1H3 |
InChI Key |
PHXVHHZOMOGENG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=CC=C(C=C2)N(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-({4-[(E)-(2-Ethoxy-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) typically involves the following steps:
Diazotization: The process begins with the diazotization of 2-ethoxy-4-nitroaniline. This involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminophenol in an alkaline medium to form the azo compound. The reaction is carried out at a controlled pH to ensure the formation of the desired product.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2,2’-({4-[(E)-(2-Ethoxy-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Oxidation: The hydroxyl groups can be oxidized to carbonyl groups using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Halides, amines.
Major Products Formed
Reduction: Formation of 2,2’-({4-[(E)-(2-Amino-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol).
Oxidation: Formation of 2,2’-({4-[(E)-(2-Ethoxy-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethanal).
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-({4-[(E)-(2-Ethoxy-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various analytes.
Biology: Employed in biological staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The mechanism of action of 2,2’-({4-[(E)-(2-Ethoxy-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) involves its interaction with molecular targets through its azo and hydroxyl groups. The azo group can participate in electron transfer reactions, while the hydroxyl groups can form hydrogen bonds with various biomolecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in the observed effects.
Comparison with Similar Compounds
2,2'-((4-((4-Aminophenyl)diazenyl)phenyl)azanediyl)diethanol (Disperse Black 9, CAS 12222-69-4)
- Structural Features : Replaces the nitro group with an amine (-NH₂) on the diazenyl-linked phenyl ring.
- Functional Groups: Azo bond, azanediyl bridge, diethanol, aminophenyl.
- Solubility : Lower polarity due to the amine group compared to the nitro derivative, reducing water solubility.
- Applications : Primarily used as a disperse dye in textiles .
- Key Difference : The electron-donating amine in Disperse Black 9 contrasts with the electron-withdrawing nitro group in the target compound, altering reactivity and spectral properties.
2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol (CAS 190012-09-0)
- Structural Features: Methoxyphenyl diazenyl group and phenoxyethanol substituent.
- Functional Groups: Azo bond, methoxy (-OCH₃), phenoxyethanol.
- Solubility : Enhanced hydrophilicity from the ethan-1-ol group, similar to the target compound.
- Synthesis : Prepared via diazo coupling reactions under mild acidic conditions .
- Key Difference : The methoxy group is electron-donating, leading to distinct UV-Vis absorption maxima compared to the nitro-substituted target compound.
2-[[4-[2-(2,6-Dichloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethanol (CAS N/A)
- Structural Features: Dichloro-nitrobenzene diazenyl group and ethylaminoethanol side chain.
- Functional Groups: Azo bond, chloro, nitro, ethylaminoethanol.
- Biological Activity: Potential antimicrobial applications due to the nitro and chloro groups .
4-Methyl-2-{(E)-2-[4-(1-pyrrolidinylsulfonyl)phenyl]diazenyl}phenol
- Structural Features : Pyrrolidinylsulfonyl-substituted diazenyl group.
- Functional Groups: Azo bond, sulfonyl (-SO₂), methylphenol.
- Applications : Investigated for photodynamic therapy due to sulfonyl-enhanced electron deficiency .
- Key Difference : The sulfonyl group is strongly electron-withdrawing, leading to higher reactivity in radical reactions compared to the ethoxy-nitro substitution in the target compound.
Comparative Data Table
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